molecular formula C13H15N3O3S B11480848 7-(butylsulfanyl)-2-methyl-5-nitroquinazolin-4(3H)-one

7-(butylsulfanyl)-2-methyl-5-nitroquinazolin-4(3H)-one

Cat. No.: B11480848
M. Wt: 293.34 g/mol
InChI Key: NAIOOHFTJMRBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(BUTYLSULFANYL)-2-METHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core, a butylsulfanyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(BUTYLSULFANYL)-2-METHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(BUTYLSULFANYL)-2-METHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

7-(BUTYLSULFANYL)-2-METHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(BUTYLSULFANYL)-2-METHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the butylsulfanyl group can interact with biological targets through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(METHYLSULFANYL)-2-METHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 7-(ETHYLSULFANYL)-2-METHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 7-(PROPYLSULFANYL)-2-METHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

The uniqueness of 7-(BUTYLSULFANYL)-2-METHYL-5-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE lies in the presence of the butylsulfanyl group, which can impart distinct physicochemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

7-butylsulfanyl-2-methyl-5-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C13H15N3O3S/c1-3-4-5-20-9-6-10-12(11(7-9)16(18)19)13(17)15-8(2)14-10/h6-7H,3-5H2,1-2H3,(H,14,15,17)

InChI Key

NAIOOHFTJMRBOK-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.